Lipophilicity and Polarity Differentiation Versus Des-Methyl Analog Methyl 5-Cyano-1H-Pyrrole-2-Carboxylate (CAS 937-19-9)
Introduction of the 3-methyl group increases computed lipophilicity by approximately 0.7 logP units relative to the des-methyl analog while preserving a comparable polar surface area, offering a differentiated permeability-solubility balance for cell-based assay programs. The 3-methyl substitution also adds 14 Da molecular weight and one additional rotatable bond, which may influence passive membrane permeability relative to the simpler analog [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3; TPSA = 65.9 Ų; MW = 164.16 g/mol; 2 rotatable bonds [1] |
| Comparator Or Baseline | Methyl 5-cyano-1H-pyrrole-2-carboxylate (CAS 937-19-9): XLogP3 = 0.6; TPSA = 65.9 Ų; MW = 150.13 g/mol; 1 rotatable bond [2] |
| Quantified Difference | ΔXLogP3 ≈ +0.7; ΔMW ≈ +14 Da; identical TPSA (65.9 Ų); one additional rotatable bond |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm); experimental logP/logD not available for direct comparison at time of analysis |
Why This Matters
For procurement decisions in fragment-based or cell-penetration-optimized programs, the higher logP and identical TPSA of the 3-methyl compound may translate to improved membrane permeability without sacrificing hydrogen-bonding capacity, making it the preferred choice when moderate lipophilicity is desired over the more polar des-methyl scaffold.
- [1] PubChem. Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate, CID 45082530. Computed physicochemical properties. National Center for Biotechnology Information. View Source
- [2] PubChem. Methyl 5-cyano-1H-pyrrole-2-carboxylate, CID 53409029 (CAS 937-19-9). Computed physicochemical properties. National Center for Biotechnology Information. View Source
